Cas no 1797025-14-9 (5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride)

5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride
-
5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C614740-50mg |
5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Hydrochloride |
1797025-14-9 | 50mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-159885-0.25g |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 0.25g |
$216.0 | 2023-02-14 | |
Enamine | EN300-159885-5.0g |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 5.0g |
$1530.0 | 2023-02-14 | |
Chemenu | CM455155-500mg |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Chemenu | CM455155-1g |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-159885-250mg |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95.0% | 250mg |
$216.0 | 2023-09-23 | |
A2B Chem LLC | AV86170-2.5g |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
A2B Chem LLC | AV86170-100mg |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 100mg |
$195.00 | 2024-04-20 | |
Aaron | AR01AVPI-1g |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 1g |
$751.00 | 2025-02-09 | |
1PlusChem | 1P01AVH6-100mg |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride |
1797025-14-9 | 95% | 100mg |
$204.00 | 2025-03-19 |
5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochlorideに関する追加情報
Introduction to 5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride (CAS No. 1797025-14-9)
5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride, a compound with the CAS number 1797025-14-9, represents a significant advancement in the field of pharmaceutical chemistry. This hydrochloride salt is derived from a meticulously designed molecular framework that combines the properties of its parent compounds to exhibit unique pharmacological characteristics. The structure incorporates a 1,2,4-oxadiazole core, which is a well-documented scaffold in medicinal chemistry due to its ability to modulate biological pathways effectively.
The compound's molecular architecture features a pentanamine side chain linked to the oxadiazole ring, further enhanced by the presence of a 4-chlorophenyl substituent. This specific arrangement not only contributes to the compound's solubility and stability but also influences its interactions with biological targets. The hydrochloride form ensures better bioavailability and crystalline stability, making it an attractive candidate for further development.
In recent years, there has been growing interest in oxadiazole derivatives due to their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The introduction of halogenated aromatic rings, such as the 4-chlorophenyl group in this molecule, has been particularly effective in enhancing binding affinity and selectivity towards specific enzymes and receptors.
The pharmacological profile of 5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride has been extensively studied in preclinical models. Research indicates that the compound exhibits potent inhibitory effects on several key enzymes involved in inflammatory pathways. Specifically, it has demonstrated significant activity against cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and other mediators of inflammation. This makes the compound a potential candidate for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
Beyond its anti-inflammatory properties, this compound has also shown intriguing anticancer potential. Studies have highlighted its ability to inhibit the growth of various cancer cell lines by interfering with critical signaling pathways such as MAPK and PI3K/Akt. The 1,2,4-oxadiazole core plays a crucial role in these interactions by acting as a scaffold that can be readily modified to enhance target specificity. Additionally, the pentanamine side chain contributes to the molecule's ability to penetrate cellular membranes, ensuring effective intracellular delivery.
The synthesis of 5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the oxadiazole ring through cyclocondensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the pentanamine side chain and the 4-chlorophenyl group through nucleophilic substitution or other coupling reactions. Finally, conversion to the hydrochloride salt enhances the compound's stability and solubility for pharmaceutical applications.
The compound's chemical properties make it particularly suitable for formulation into various drug delivery systems. Its solubility profile allows for easy integration into oral formulations such as tablets and capsules. Additionally, its stability under different storage conditions makes it an ideal candidate for long-term clinical trials and commercialization. Researchers are exploring different delivery mechanisms, including nanotechnology-based approaches, to optimize bioavailability and target specificity.
In conclusion, 5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride represents a promising advancement in pharmaceutical chemistry with significant therapeutic potential. Its unique molecular structure combines elements known to enhance biological activity while ensuring stability and bioavailability. Ongoing research continues to uncover new applications for this compound and its derivatives in various therapeutic areas.
1797025-14-9 (5-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylpentan-1-amine Hydrochloride) 関連製品
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 1931548-81-0(rac-(1R,6S)-6-(4-methoxy-6-methylpyrimidin-2-yl)carbamoylcyclohex-3-ene-1-carboxylic acid)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)
- 1575-29-7(3-methyl-1-phenyl-1H-indazole)




